molecular formula C10H14O3 B8486907 4-(2-Methoxyethoxymethyl)phenol

4-(2-Methoxyethoxymethyl)phenol

Cat. No. B8486907
M. Wt: 182.22 g/mol
InChI Key: ROLLYPTWGVIGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethoxymethyl)phenol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyethoxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethoxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Methoxyethoxymethyl)phenol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2-methoxyethoxymethyl)phenol

InChI

InChI=1S/C10H14O3/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5,11H,6-8H2,1H3

InChI Key

ROLLYPTWGVIGLQ-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-bromobenzyloxy) 1-methoxyethane (preparation described in Example 11) (10 g) was added to a stirred mixture of oven dried magnesium (2.74 g) in tetrahydrofuran (20 ml) under an atmosphere of argon. A crystal of iodine was added and the mixture heated until an exothermic reaction commenced. A solution of the remaining 2-(4-bromobenzyloxy)-1-methoxyethane (13.4 g) in tetrahydrofuran (60 ml) was added dropwise to maintain the temperature of the reaction mixture at reflux. When the addition was complete the mixture was heated at reflux for a further 20 minutes, allowed to cool and added to trimethylborate (11.74 g) in tetrahydrofuran (60 ml) under argon at -10° C., dropwise over 45 minutes whilst maintaining the temperature below -5° C. After stirring for 15 minutes, chilled acetic acid (9.36 g) was added, followed by the dropwise addition of 30% hydrogen peroxide (11.77 ml) in water (11 ml) whilst maintaining the temperature below 0° C. The mixture was allowed to warm to ambient temperature over a period of 20 minutes and then washed successively with saturated ammonium sulphate containing ferrous ammonium sulphate until the aqueous layer no longer turned brown. The organic layer was dried (MgSO4) and evaporated. The residue was dissolved in ether (100 ml) and extracted into IM aqueous sodium hydroxide (50 ml×3). The aqueous extract was acidified with 2M aqueous hydrochloric acid and the mixture was extracted with ethyl acetate (3×50 ml). The ethyl acetate extracts were combined, dried (MgSO4) and evaporated. The residue was further purified by flash chromatography on silica gel using 10% ethyl acetate in toluene as eluent to give 2-(4-hydroxybenzyloxy)-1-methoxyethane (10.4 g) as a colourless oil; NMR (CDCl3): 3.4 (3H, s), 3.5-3.7 (4H, m), 4.5 (2H, s), 6.7-6.8 (2H, d), 7.1-7.3 (2H, d).
Quantity
9.36 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.4 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
11.74 g
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
11.77 mL
Type
reactant
Reaction Step Six
Name
Quantity
11 mL
Type
solvent
Reaction Step Six

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